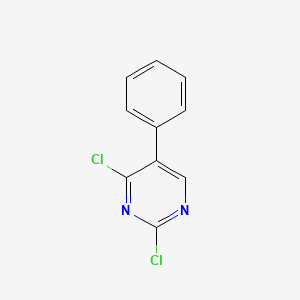

2,4-Dichloro-5-phenylpyrimidine

Übersicht

Beschreibung

2,4-Dichloro-5-phenylpyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves numerous methods . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .Molecular Structure Analysis

The molecular formula of this compound is C10H6Cl2N2 . It has a molecular weight of 225.07400 .Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo various chemical reactions . For example, they can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Wissenschaftliche Forschungsanwendungen

1. Herbicide Safener

- 2,4-Dichloro-5-phenylpyrimidine, used commercially as the herbicide safener fenclorim, demonstrates a significant structure where the dihedral angle between the dichloropyrimidyl and phenyl rings affects its functionality. In the crystal structure, it forms a three-dimensional network through hydrogen bonds and weak intermolecular interactions, contributing to its effectiveness as a herbicide safener (Kwon, Kim, Kang, & Kim, 2015).

2. Corrosion Inhibition

- Phenylpyrimidine derivatives, including those related to this compound, have shown effectiveness as corrosion inhibitors for cold rolled steel in hydrochloric acid solutions. Their efficiency in protecting metal surfaces is linked to their molecular structure, indicating their potential use in industrial applications (Xianghong, Xie, Deng, & Du, 2014).

3. Cyclopalladation in Organometallic Chemistry

- The compound has been involved in the cyclopalladation process with lithium tetrachloropalladate, leading to significant interest in organometallic chemistry. This process highlights its role in the formation of complex structures and potential applications in catalysis and material science (Caygill, Hartshorn, & Steel, 1990).

4. Green Chemistry in Drug Synthesis

- In pharmaceutical research, this compound derivatives have been synthesized using microwave-assisted methods, highlighting a move towards more sustainable and efficient drug synthesis processes. These derivatives exhibit a range of pharmacological activities, including antimicrobial and anticancer properties (Karati, Mahadik, & Kumar, 2022).

5. Material Science and Solubility Studies

- The solubility of related compounds like 2,4-Dichloro-5-methoxypyrimidine in various solvents has been studied, providing insights into material science and chemical engineering. Understanding the solubility properties is essential for the formulation and processing of chemicals in various industries (Liu, Luo, Yao, Mao, & Liu, 2010).

6. Expanded Porphyrins Synthesis

- The synthesis of expanded porphyrins using derivatives like 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde showcases its utility in creating complex organic structures. These expanded porphyrins have potential applications in fields such as photodynamic therapy and molecular electronics (Maes, Vanderhaeghen, & Dehaen, 2005).

Wirkmechanismus

Target of Action

2,4-Dichloro-5-phenylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes and thus reduce the generation of pge2 .

Biochemical Pathways

It is known that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may affect the biochemical pathways involving these mediators.

Result of Action

Given its potential anti-inflammatory effects, it may result in the suppression of inflammation-related cellular responses .

Action Environment

This will help in the development of new pyrimidines as anti-inflammatory agents with enhanced activities and minimal toxicity .

Safety and Hazards

Zukünftige Richtungen

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

Biochemische Analyse

Biochemical Properties

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Cellular Effects

Pyrimidines have been reported to exhibit a range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2,4-dichloro-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQCQTSPGLAPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)

![3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2923417.png)

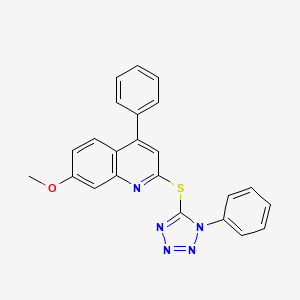

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)